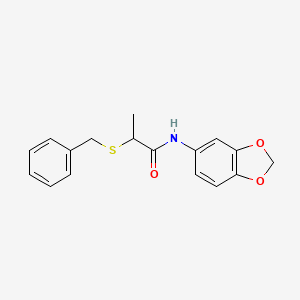![molecular formula C20H24N2OS B3929927 N-{[(4-sec-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B3929927.png)
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide
説明
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit the activity of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses.
作用機序
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue at position 179 of the IκB kinase β (IKKβ) subunit, which is required for the activation of NF-κB. This modification prevents the phosphorylation and degradation of IκBα, thereby inhibiting the translocation of NF-κB to the nucleus and the expression of its target genes.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects in various cell and animal models. It can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and induce apoptosis in cancer cells. This compound 11-7082 has also been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis B virus (HBV).
実験室実験の利点と制限
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082 has several advantages for lab experiments, including its high potency and specificity for NF-κB inhibition, its availability in both powder and solution forms, and its stability under different storage conditions. However, this compound 11-7082 also has some limitations, such as its potential toxicity and off-target effects, which should be carefully considered when designing experiments.
将来の方向性
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082 has a great potential for future research in various fields, including immunology, oncology, and virology. Some of the possible future directions for this compound 11-7082 research are:
1. Investigating the role of NF-κB inhibition in the regulation of immune checkpoint molecules, such as programmed cell death protein 1 (PD-1) and cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), in cancer immunotherapy.
2. Developing novel this compound 11-7082 derivatives with improved potency, selectivity, and safety profiles for clinical applications.
3. Exploring the potential of this compound 11-7082 as a therapeutic agent for viral infections, such as COVID-19, by targeting the host immune response.
4. Investigating the potential of this compound 11-7082 as a radioprotective agent in cancer radiotherapy, by inhibiting the NF-κB-mediated radiation response.
Conclusion:
This compound 11-7082 is a small molecule inhibitor that has been widely used in scientific research to investigate the role of NF-κB in various biological processes. It has shown promising results in the inhibition of inflammation, cancer, and viral infections, and has a great potential for future research in various fields. However, its toxicity and off-target effects should be carefully considered when designing experiments, and novel derivatives with improved potency and safety profiles should be developed for clinical applications.
科学的研究の応用
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 11-7082 has been extensively used in scientific research to investigate the role of NF-κB in various biological processes, including inflammation, cancer, and viral infections. It has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a protein that inhibits the activity of NF-κB. This compound 11-7082 has also been used to study the downstream effects of NF-κB inhibition, such as the regulation of cytokine expression and apoptosis.
特性
IUPAC Name |
N-[(4-butan-2-ylphenyl)carbamothioyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-5-13(2)16-8-10-18(11-9-16)21-20(24)22-19(23)17-7-6-14(3)15(4)12-17/h6-13H,5H2,1-4H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXFNBCANQEHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,4-dimethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3929862.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-bromophenyl)methanesulfonamide](/img/structure/B3929869.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929872.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B3929877.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3929884.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929885.png)
![3-chloro-4-methoxy-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3929897.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929902.png)


![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3929926.png)
![{2-chloro-4-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B3929943.png)
![2-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929963.png)